molecular formula C14H14FN3O3S B11047523 4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester

4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester

Cat. No.: B11047523
M. Wt: 323.34 g/mol
InChI Key: YNQFUQYAIBVKIB-UHFFFAOYSA-N
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Description

4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester is a complex organic compound that features a thiazole ring, an acetic acid moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Acetic Acid Moiety: The acetic acid group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through an amide bond formation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl group or the thiazole ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carbonyl group or thiazole ring.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

  • 4-Thiazoleacetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]amino]-, ethyl ester
  • 2-Aminothiazole-based compounds

Uniqueness: 4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester is unique due to the presence of the fluorophenyl group, which can enhance its bioactivity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C14H14FN3O3S

Molecular Weight

323.34 g/mol

IUPAC Name

ethyl 2-[2-[(4-fluorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H14FN3O3S/c1-2-21-12(19)7-11-8-22-14(17-11)18-13(20)16-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H2,16,17,18,20)

InChI Key

YNQFUQYAIBVKIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)F

solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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